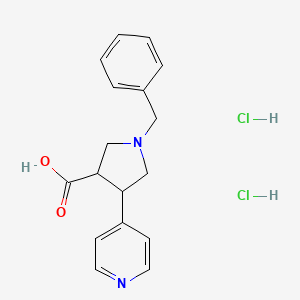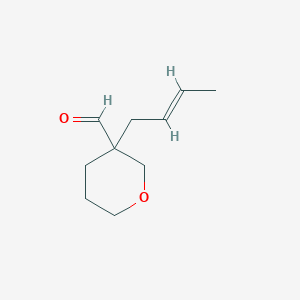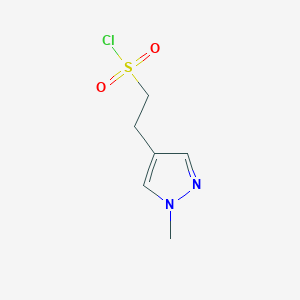
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H9ClN2O2S It is a sulfonyl chloride derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Methyl-1H-pyrazol-4-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-(1-Methyl-1H-pyrazol-4-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common for the sulfonyl chloride derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Complex Organic Molecules: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Used in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyrazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of sulfonamide and sulfonate ester functionalities. Additionally, the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H9ClN2O2S |
|---|---|
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h4-5H,2-3H2,1H3 |
Clave InChI |
XZFBCUKQWRKXIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
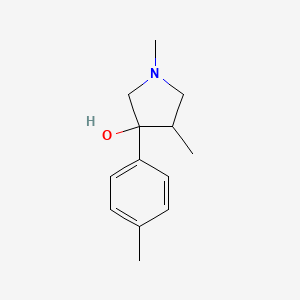

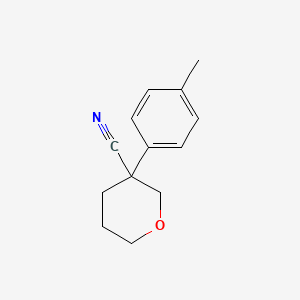

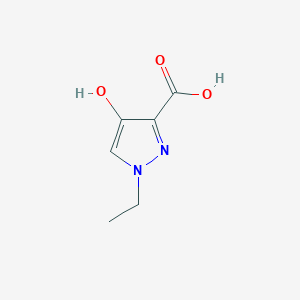
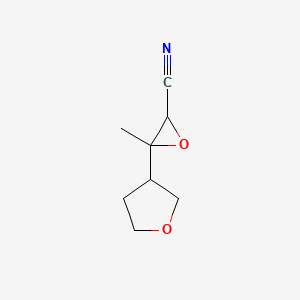
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
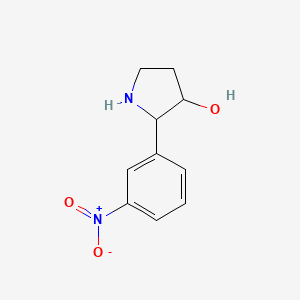
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
